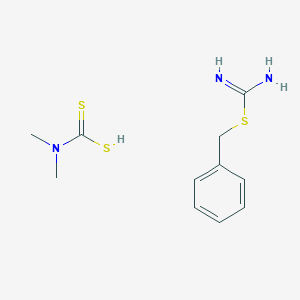
benzyl carbamimidothioate;dimethylcarbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl carbamimidothioate;dimethylcarbamodithioic acid is a compound that has garnered interest in various fields of chemistry and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl carbamimidothioate can be synthesized through a reaction involving benzylamine and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency . Dimethylcarbamodithioic acid can be prepared by reacting dimethylamine with carbon disulfide, followed by acidification .
Industrial Production Methods
Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl carbamimidothioate and dimethylcarbamodithioic acid undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert these compounds into their respective amines and thiols.
Substitution: Nucleophilic substitution reactions are common, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl carbamimidothioate and dimethylcarbamodithioic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for their potential as enzyme inhibitors and modulators of biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzyl carbamimidothioate and dimethylcarbamodithioic acid involves their interaction with specific molecular targets. These compounds can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The pathways involved often include key metabolic and signaling pathways, making these compounds valuable tools in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
S-benzyl dithiocarbamates: These compounds share structural similarities and undergo similar chemical reactions.
Carbamates: Commonly used as protecting groups for amines and exhibit similar reactivity.
Uniqueness
Benzyl carbamimidothioate and dimethylcarbamodithioic acid are unique due to their specific structural features and the range of reactions they can undergo. Their versatility in synthetic applications and potential biological activity set them apart from other similar compounds .
Propiedades
Número CAS |
31236-75-6 |
|---|---|
Fórmula molecular |
C11H17N3S3 |
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
benzyl carbamimidothioate;dimethylcarbamodithioic acid |
InChI |
InChI=1S/C8H10N2S.C3H7NS2/c9-8(10)11-6-7-4-2-1-3-5-7;1-4(2)3(5)6/h1-5H,6H2,(H3,9,10);1-2H3,(H,5,6) |
Clave InChI |
FCCSWEMLDIIZTG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)S.C1=CC=C(C=C1)CSC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


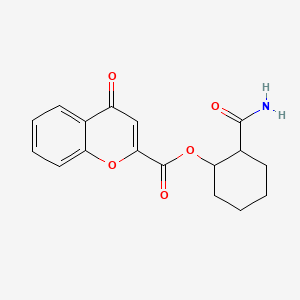
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)
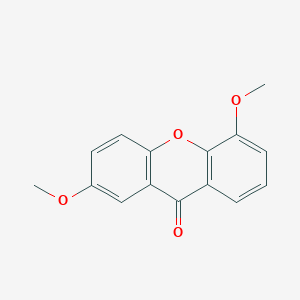
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
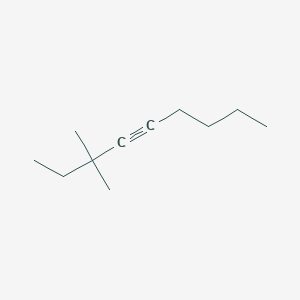
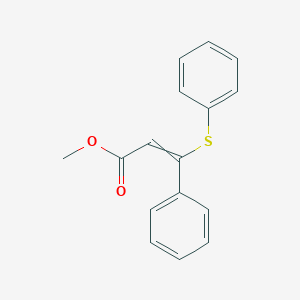
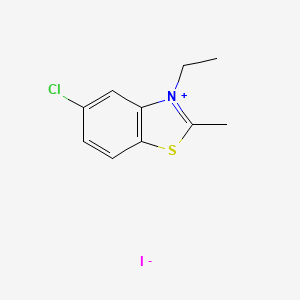
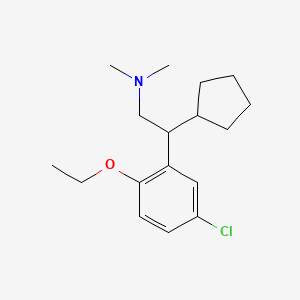
![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
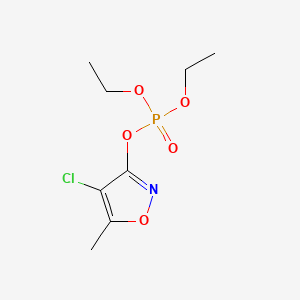
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
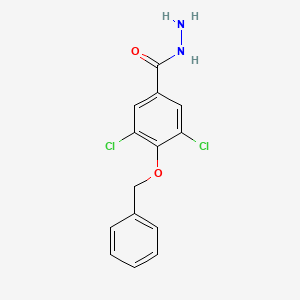
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
